molecular formula C14H17NO3 B096048 Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 17536-38-8

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B096048
CAS No.: 17536-38-8
M. Wt: 247.29 g/mol
InChI Key: MDEARKLIJNPQCN-UHFFFAOYSA-N
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Description

Introduction to Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate

Historical Development and Research Context

This compound emerged as part of broader efforts to explore indole-based pharmacophores in the mid-20th century. The compound’s development is closely tied to the synthesis of indomethacin, a potent NSAID used to treat inflammation and pain. Early studies focused on modifying the indole scaffold to enhance bioactivity, with the introduction of methoxy and methyl groups at positions 5 and 2, respectively, to optimize cyclooxygenase (COX) inhibition.

Key Milestones:
Year Development Reference
2013 Crystal structure determination confirming planar indole ring system
2018 Application in palladium-mediated cascade reactions for indole-3-acetic acid derivatives
2021 Utilization in antiviral agent synthesis targeting HIV and HCV

Significance in Indole-Based Pharmaceutical Research

The compound’s indole core makes it a versatile scaffold for drug discovery. Indole derivatives are prominent in:

  • Anti-inflammatory agents : Core structure in NSAIDs like indomethacin.
  • Antiviral therapeutics : Ethyl esters serve as intermediates for HIV entry inhibitors and HCV protease inhibitors.
  • Anticancer research : Prooxidant properties enable targeted radical generation in tumor cells.
Structural Advantages:
  • Methoxy group : Enhances electron density, influencing reactivity in nucleophilic substitutions.
  • Methyl group : Steric protection and hydrophobicity, critical for binding to enzymatic pockets.
  • Ethyl ester : Improves solubility and serves as a leaving group in further functionalization.

Relationship to Indole-3-acetic Acid (IAA) Derivatives

This compound is a methylated and methoxylated derivative of indole-3-acetic acid (IAA), a plant hormone with prodrug potential. Key differences include:

Property IAA This compound
Substituents None 5-Methoxy, 2-methyl
Reactivity Forms radicals upon peroxidase activation Enhanced stability due to electron-donating groups
Applications Prodrug in cancer therapy Intermediate in NSAID synthesis

The methoxy and methyl groups reduce oxidative liability compared to IAA, enabling safer handling in synthetic workflows.

Current Research Landscape and Knowledge Gaps

Recent advancements focus on:

  • Novel synthetic routes :

Properties

IUPAC Name

ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-18-14(16)8-11-9(2)15-13-6-5-10(17-3)7-12(11)13/h5-7,15H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEARKLIJNPQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444086
Record name Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17536-38-8
Record name Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis. This method starts with the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate. The reaction proceeds under acidic conditions, often using glacial acetic acid and concentrated hydrochloric acid, to form the indole ring system .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the ethyl acetate moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research
    • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has shown promising anticancer properties in various studies. Its structural similarity to known anticancer agents suggests potential efficacy in targeting cancer cells. Research indicates that it may inhibit specific cancer pathways, although detailed mechanisms remain to be fully elucidated.
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Case studies have demonstrated that derivatives of this compound can inhibit tau aggregation, a key factor in Alzheimer's disease pathology .
  • Anti-inflammatory Activity
    • Similar to other indole derivatives, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), positioning it as a potential candidate for pain management therapies .

Chemical Research Applications

  • Synthetic Chemistry
    • The synthesis of this compound typically involves Fischer indole synthesis, allowing for high yields (often over 90%) under optimized conditions. This synthetic pathway is crucial for producing the compound for further research and development.
  • Reference Compound
    • In chemical research, this compound serves as a reference standard for various analytical methods, including chromatography and mass spectrometry. It is essential for quality control in pharmaceutical testing .

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
IndomethacinIndole ringKnown anti-inflammatory properties
5-MethoxytryptamineIndole derivative with amino groupNeurotransmitter properties
Mefenamic AcidIndole structure with carboxylic acidNon-steroidal anti-inflammatory drug

Case Studies

  • Anticancer Activity
    • A study published in ACS Omega investigated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting its viability as an anticancer agent .
  • Neuroprotection Mechanism
    • A research article highlighted the neuroprotective effects of this compound on neuronal cell cultures exposed to toxic agents. The findings demonstrated reduced cell death and improved cellular function, indicating its potential role in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Indole Core) Key Applications/Properties Reference ID
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate C₁₄H₁₇NO₃ 5-OMe, 2-Me NSAID impurity; corrosion inhibitor
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate C₁₉H₁₆N₂O₅ 2-(4-nitrobenzoyl) Synthetic intermediate; antimicrobial
Methyl 2-(1H-indol-3-yl)acetate C₁₁H₁₁NO₂ Unsubstituted core Skatole synthesis; radical enzyme studies
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate C₁₃H₁₄ClNO₂ 5-Cl, 2-Me Antimicrobial agent; structural studies
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenylacetamide C₂₅H₂₁ClN₂O₃ 1-(4-Cl-benzoyl), 5-OMe, 2-Me Anti-inflammatory; COX-2 inhibition
5-Chloropyridin-3-yl ester derivative C₂₄H₂₀ClN₂O₄ 1-(4-Cl-benzoyl), 5-OMe, 2-Me SARS-CoV-2 3CL protease inhibition

Crystallographic and Spectroscopic Insights

  • Crystal Packing : this compound forms hydrogen-bonded dimers via N-H···O interactions (d = 2.89 Å), stabilizing its lattice .
  • Comparative IR Data : The 4-nitrobenzoyl analog shows a shifted C=O stretch (1695 cm⁻¹) due to electron-withdrawing effects, whereas the chloro-substituted derivative exhibits a C-Cl vibration at 735 cm⁻¹ .

Biological Activity

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound, characterized by its indole structure, has shown promise in various studies for its anticancer, antiviral, and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and features a complex indole ring system with methoxy and methyl substituents that enhance its chemical reactivity and biological interactions. The planar configuration of the indole structure allows for effective π–π stacking interactions with biological macromolecules, which may play a crucial role in its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method. This method includes cyclization reactions under acidic conditions, often using solvents like ethanol or butyl acetate. Typical yields from these reactions can exceed 90%, depending on the purity of starting materials and reaction conditions .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been reported to act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways . Additionally, the compound's ability to form hydrogen bonds enhances its interaction with target proteins, potentially increasing its efficacy as a therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines through mechanisms such as apoptosis and methuosis (a form of cell death characterized by cytoplasmic vacuolization) .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)9.73Induction of apoptosis
GBM (glioblastoma)10.0Methuosis
A549 (lung cancer)8.5Apoptosis

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, although specific viral targets have yet to be extensively characterized. Its structural similarity to other known antiviral agents indicates potential for further investigation in this area.

Antimicrobial Activity

This compound has shown antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations, highlighting its potential as a lead compound for drug development .
  • Mechanistic Insights : Another research article detailed the cellular mechanisms through which this compound induces methuosis in glioblastoma cells, suggesting that it may interfere with microtubule dynamics, a common target for anticancer drugs .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration into its applications in infectious disease treatment .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, and how are impurities minimized during purification?

The synthesis typically involves esterification or coupling reactions. For example:

  • Esterification : Reaction of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid with ethanol under acidic conditions (e.g., TMSCl in methanol, followed by quenching and column chromatography purification) .
  • Nickel-catalyzed coupling : Ethyl esters of indole derivatives can be synthesized via nickel-catalyzed cross-coupling of aryl chlorides with alkyl thiols, as demonstrated in the synthesis of related adamantane-thioether indole esters. Purification via flash chromatography (SiO₂, hexane/EtOAc gradients) achieves >75% yield .

Q. Key Purification Methods :

TechniqueSolvent SystemPurity Outcome
Column ChromatographyHexane:EtOAc (85:15)>95% purity
RecrystallizationDCM/HexaneCrystalline product

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C5, methyl at C2, and ethyl ester resonance) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example, the indole ring system shows planar geometry with deviations <0.02 Å .
  • HPLC : Retention time analysis (e.g., 13.95 min under specific conditions) ensures purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during structural validation be systematically resolved?

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • Twinned Data Analysis : For crystallographic ambiguities, use SHELXE or SHELXD to model twinning or disorder, especially for high-symmetry space groups .
  • Multi-technique alignment : Overlay X-ray-derived bond distances with IR/Raman vibrational modes to confirm functional groups .

Q. What strategies optimize reaction yields while minimizing byproducts in nickel-catalyzed syntheses of indole-acetate derivatives?

  • Catalyst Screening : Ni(0) or Ni(II) precursors (e.g., NiCl₂·dme) with ligands like bipyridine enhance selectivity .
  • Solvent Effects : Polar aprotic solvents (THF, DMF) improve solubility of indole intermediates.
  • Temperature Control : Low temperatures (0–25°C) reduce side reactions (e.g., over-alkylation) .

Q. Optimized Conditions :

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol%75–85% yield
Reaction Time12–24 hrsReduces decomposition

Q. How are computational tools like SHELX and ORTEP-3 applied in refining crystallographic models of this compound?

  • SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks. For example, the ethyl ester group’s orientation is validated via electron density maps .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder (e.g., methoxy group rotational freedom) .
  • Validation Plugins : CheckCIF/PLATON identifies symmetry errors or missed hydrogen bonds .

Q. What methodologies are employed to assess the biological activity of indole-acetate derivatives, and how are structure-activity relationships (SAR) derived?

  • Enzymatic Assays : Test inhibition of cyclooxygenase (COX) or histone deacetylase (HDAC) using indomethacin-derived analogs .
  • Cell-Based Studies : Evaluate anti-proliferative effects via MTT assays on cancer cell lines. SAR studies correlate substituent effects (e.g., methoxy vs. fluoro groups) with IC₅₀ values .

Q. Example SAR Findings :

SubstituentBiological ActivityMechanism
5-MethoxyEnhanced COX-2 selectivitySteric hindrance at active site
2-MethylReduced cytotoxicityLower lipophilicity

Q. How are synthetic byproducts and impurities (e.g., 3,4-dichloroindometacin) identified and quantified during scale-up?

  • LC-MS/MS : Detects trace impurities (e.g., chlorinated byproducts at ppm levels) .
  • Preparative TLC : Isolates minor components for structural elucidation via HRMS/NMR .
  • Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic byproducts (e.g., free acetic acid derivatives) .

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